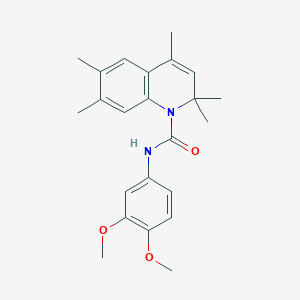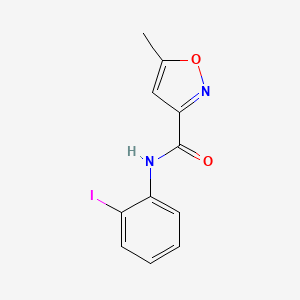
N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide, also known as DMQX, is a selective antagonist of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that plays a crucial role in the excitatory neurotransmission in the central nervous system. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate-binding site. This prevents the binding of glutamate, which is the primary neurotransmitter that activates the AMPA receptor. As a result, this compound blocks the AMPA receptor-mediated synaptic transmission, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the frequency and amplitude of excitatory postsynaptic currents, which are the electrical signals that neurons use to communicate with each other. This compound has also been shown to decrease the release of glutamate from presynaptic terminals, which further contributes to its inhibitory effect on the AMPA receptor-mediated synaptic transmission.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide in lab experiments is its high selectivity for the AMPA receptor. This allows researchers to selectively block the AMPA receptor-mediated synaptic transmission without affecting other types of ionotropic glutamate receptors. However, one of the limitations of using this compound is its relatively low potency compared to other AMPA receptor antagonists. This means that higher concentrations of this compound may be required to achieve the desired effect, which can increase the risk of off-target effects.
Future Directions
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide. One potential application is in the development of novel therapeutics for neurological disorders such as epilepsy and stroke. This compound has been shown to have neuroprotective effects in animal models of these disorders, which suggests that it may have potential as a therapeutic agent. Another future direction is in the development of more potent and selective AMPA receptor antagonists that can be used in combination with this compound to achieve a more potent and specific effect. Finally, the use of this compound in combination with other types of ionotropic glutamate receptor antagonists may provide new insights into the complex interplay between different types of glutamate receptors in the central nervous system.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethyl-1(2H)-quinolinecarboxamide has been widely used in scientific research to study the function of the AMPA receptor in the central nervous system. It has been shown to selectively block the AMPA receptor-mediated synaptic transmission, which makes it a valuable tool for investigating the role of the AMPA receptor in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,2,4,6,7-pentamethylquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-14-10-18-16(3)13-23(4,5)25(19(18)11-15(14)2)22(26)24-17-8-9-20(27-6)21(12-17)28-7/h8-13H,1-7H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPSJADYNTNIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)-2-pyridinyl]thio}acetate](/img/structure/B4875857.png)
![4-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4875864.png)
![1-(3,4-dichlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4875873.png)
![3-(4-fluorophenyl)-N-(2-furylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4875881.png)
![2-ethoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4875884.png)


![4-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4875909.png)
![{4-[({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonothioyl)amino]phenyl}acetic acid](/img/structure/B4875912.png)

![2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4875919.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4875963.png)
![methyl 2-[({[2-(4-chloro-1H-pyrazol-1-yl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4875977.png)
